molecular formula C20H15N3O3 B3945048 2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone

2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B3945048
M. Wt: 345.4 g/mol
InChI Key: QRCVACDUDPGDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as NPQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the quinazolinone family, which is known for its diverse biological activities. NPQ has been studied extensively for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone involves the inhibition of the PI3K/AKT/mTOR pathway, which is known to be upregulated in many types of cancer. This pathway plays a critical role in cell survival, proliferation, and angiogenesis. By inhibiting this pathway, this compound induces apoptosis in cancer cells and prevents their proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. One potential area of study is the development of novel analogs of this compound with improved solubility and potency. Additionally, the potential use of this compound in combination therapy with other anticancer drugs is an area of interest. Finally, the role of this compound in the treatment of viral and bacterial infections is another potential area of research.

Scientific Research Applications

2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. The compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase.

properties

IUPAC Name

2-(3-nitrophenyl)-3-phenyl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-20-17-11-4-5-12-18(17)21-19(22(20)15-8-2-1-3-9-15)14-7-6-10-16(13-14)23(25)26/h1-13,19,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCVACDUDPGDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 2
2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 3
2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 4
2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.